1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrrolo[2,3-b]pyridine moiety linked to a urea functional group, specifically substituted with a 4-methoxybenzyl group. This specific arrangement of functional groups positions the compound for various applications in scientific research, particularly in pharmacology and biochemistry.
The compound can be synthesized through various chemical routes, which often involve the cyclization of precursors to form the pyrrolo[2,3-b]pyridine core followed by subsequent modifications to introduce the desired substituents. Its synthesis and characterization have been explored in various scientific studies and patents, indicating its relevance in ongoing research.
This compound belongs to the class of pyrrolopyridines, which are heterocyclic compounds containing both pyrrole and pyridine rings. Pyrrolopyridines are known for their diverse biological activities, including potential anticancer and anti-inflammatory properties.
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea can be represented as follows:
The compound's structural data can be further analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea primarily involves interaction with specific biological targets such as receptor tyrosine kinases or fibroblast growth factor receptors (FGFRs).
Research indicates that similar compounds inhibit receptor tyrosine kinases, affecting downstream signaling pathways related to cell growth and differentiation. This inhibition can lead to significant cellular effects such as reduced proliferation and induced apoptosis in cancer cells.
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
The systematic IUPAC name 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea delineates a tripartite structure:
Compound | Core Structure | Key Substituents | Biological Target |
---|---|---|---|
CM5 [3] | 1H-Pyrrolo[2,3-b]pyridine | Amide/urea-linked hydrophobic groups | FLT3 kinase |
Compound 25 [6] | Pyrrolo[2,3-b]pyridin-3-one | Irreversible covalent warhead | FGFR4 |
GSK-3β Inhibitor XVIII [1] | Pyridinyl-thiazole | 4-(Trifluoromethoxy)anilino-pyrimidine | GSK-3β |
JTE-013 [1] | Pyrazolo-pyridine | Dichloropyridinyl-semicarbazide | S1P2 Receptor |
Pyrrolopyridines emerged as privileged scaffolds in kinase inhibitor design due to their capacity for hinge-region binding via the pyrrolic N-H and pyridinic nitrogen. Key milestones include:
Compound/Patent | Core Modification | Kinase Targets (IC₅₀) | Key Advancement |
---|---|---|---|
WO2008124849A2 [2] | 4-Pyridone substitution | Met (IC₅₀ < 5 nM) | First constrained 4-pyridone design |
CM5 [3] | Urea linker to hydrophobic groups | FLT3-ITD (53.77% inhib. at 1 μM) | Back-pocket targeting in FLT3-ITD |
BLU9931 analogue [6] | Pyrrolo[2,3-b]pyridin-3-one | FGFR4 (IC₅₀ = 51.6 nM) | Covalent inhibition strategy |
WO2019034890A1 [9] | Diazaspiro extensions | MRCKα (Kd < 100 nM) | Allosteric modulation capability |
Pyrrolopyridine derivatives exhibit targeted efficacy against malignancies driven by dysregulated kinases:
Disease Area | Molecular Target | Compound Example | Biological Outcome |
---|---|---|---|
Acute Myeloid Leukemia | FLT3-ITD | CM5 [3] | Apoptosis induction (IC₅₀ = 0.64 μM in MV4-11) |
Hepatocellular Carcinoma | FGFR4 | 25 [6] | Hep3B growth inhibition (IC₅₀ = 0.14 μM) |
Obesity/Metabolic Syndrome | SIK2 | CA2932169A1 [7] | Glucose homeostasis modulation in adipocytes |
Gastric Carcinoma | Met kinase | Compound 2 [5] | GTL-16 xenograft tumor regression in vivo |
The strategic incorporation of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea within this pharmacological lineage capitalizes on its urea functionality for targeted protein interactions and the azaindole core for kinase affinity, positioning it as a versatile candidate for oncological and metabolic therapy development [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2